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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzoyl chloride

Cat. No.: B1344138 Get Quote

5-Bromo-2-methylbenzoyl chloride is a bifunctional electrophilic reagent of significant

interest to researchers and process chemists, particularly in the fields of medicinal chemistry

and drug development. Its structure, featuring a highly reactive acyl chloride group and a

modifiable aryl bromide, makes it a valuable intermediate for constructing complex molecular

architectures.

The reactivity of this compound is governed by the interplay of electronic and steric effects

imparted by its substituents. The acyl chloride is the primary site for nucleophilic attack, leading

to the formation of amides, esters, and ketones. Concurrently, the carbon-bromine bond offers

a handle for palladium-catalyzed cross-coupling reactions, enabling further molecular

diversification. This guide provides a detailed exploration of the reactivity of 5-Bromo-2-
methylbenzoyl chloride, offering field-proven insights and validated protocols for its

application in organic synthesis.

Chemical and Physical Properties:[1][2]
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Property Value

Molecular Formula C₈H₆BrClO

Molecular Weight 233.49 g/mol

Appearance Solid

CAS Number 21900-41-4

Boiling Point 272.6 °C at 760 mmHg

| Density | 1.574 g/cm³ |

Part 1: Core Principles of Reactivity
The reactivity of 5-Bromo-2-methylbenzoyl chloride is centered on the electrophilicity of the

carbonyl carbon. The primary reaction pathway is nucleophilic acyl substitution, which

proceeds via a two-step addition-elimination mechanism.[3][4]

Mechanism: The Addition-Elimination Pathway

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking

the carbon-oxygen π bond and forming a tetrahedral intermediate with a negative charge on

the oxygen atom.[3] This step is typically the rate-determining step of the reaction.[3][4]

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses.

The lone pair on the oxygen atom reforms the carbonyl π bond, leading to the expulsion of

the chloride ion, which is an excellent leaving group.[5]

Caption: General mechanism of nucleophilic acyl substitution.

Substituent Effects on Reactivity

The electronic and steric nature of the substituents on the aromatic ring significantly influences

the rate of nucleophilic attack.[6][7]

Electronic Effects:
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5-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect (-

I), which polarizes the C-Br bond and withdraws electron density from the aromatic ring.

This effect makes the carbonyl carbon more electrophilic and thus more susceptible to

nucleophilic attack.[3] While it also has a weak electron-donating resonance effect (+M),

the inductive effect is generally dominant in influencing the reactivity of the acyl chloride

group.

2-Methyl Group: The methyl group is electron-donating through an inductive effect (+I).

This effect slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing

the reaction rate compared to an unsubstituted benzoyl chloride.

Steric Effects:

The ortho-methyl group introduces steric hindrance around the carbonyl center.[3] This

bulkiness can impede the approach of large or sterically demanding nucleophiles,

potentially lowering reaction rates and yields.[8] The choice of nucleophile and reaction

conditions must account for this steric factor.

Part 2: Reactions with Common Nucleophiles
The versatility of 5-Bromo-2-methylbenzoyl chloride is demonstrated by its reactions with a

wide range of nucleophiles.

A. Reaction with Amines: Amide Synthesis
The reaction with primary and secondary amines is a robust and widely used method for

forming stable amide bonds.[9][10] This reaction is typically performed under Schotten-

Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid

byproduct, driving the reaction to completion.[11]

Mechanism: The lone pair of the amine nitrogen attacks the carbonyl carbon, proceeding

through the addition-elimination pathway to form the N-substituted amide.[12]

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-methylbenzamide[12][13]

Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve

benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in
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anhydrous dichloromethane (DCM).

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the

reaction.

Addition of Acyl Chloride: In a separate flask, dissolve 5-Bromo-2-methylbenzoyl chloride
(1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-

30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction's progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a

separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate

solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The resulting crude amide can be purified

by column chromatography or recrystallization.

Preparation Reaction Workup & Purification

Dissolve Amine & Base in DCM Cool to 0 °C Add Acyl Chloride Solution Dropwise Stir at Room Temp (2-4h) Monitor by TLC Quench with Water Extract & Wash Dry & Concentrate Purify (Chromatography)

Click to download full resolution via product page

Caption: Workflow for a typical amidation reaction.

B. Reaction with Alcohols: Ester Synthesis
Esterification occurs when 5-Bromo-2-methylbenzoyl chloride reacts with an alcohol.[11]

Similar to amidation, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine,

triethylamine) is required to scavenge the generated HCl.[14]
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Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl

carbon to yield the corresponding ester.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate[14][15]

Preparation: To a dry flask under an inert atmosphere, add methanol (1.2 eq.) and pyridine

(1.2 eq.) to an anhydrous solvent like THF or DCM.

Cooling: Cool the mixture to 0 °C.

Addition of Acyl Chloride: Slowly add a solution of 5-Bromo-2-methylbenzoyl chloride (1.0

eq.) in the same anhydrous solvent.

Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

Workup: Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove pyridine,

followed by saturated sodium bicarbonate and brine.

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via

rotary evaporation. Purify the crude ester by column chromatography.

C. Reaction with Organometallic Reagents: Ketone and
Alcohol Synthesis
The reaction of acyl chlorides with organometallic reagents provides access to ketones or

tertiary alcohols, depending on the reagent's reactivity.[16][17]

1. Ketone Synthesis with Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are less reactive than Grignard or

organolithium reagents.[18] They react with acyl chlorides to produce ketones, and the reaction

reliably stops at this stage because the resulting ketone is less reactive than the initial acyl

chloride towards the cuprate.[18]

Experimental Protocol: Synthesis of a 5-Bromo-2-methylphenyl Ketone[18]
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Reagent Preparation: Prepare the lithium dialkylcuprate in situ at -78 °C by adding two

equivalents of an alkyllithium reagent to one equivalent of copper(I) iodide (CuI) in an

anhydrous ether or THF solution.

Reaction: Add a solution of 5-Bromo-2-methylbenzoyl chloride (1.0 eq.) in anhydrous THF

to the freshly prepared Gilman reagent at -78 °C.

Monitoring: Stir the reaction at low temperature for 1-3 hours.

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Purification: After warming to room temperature, extract the product with ether, wash the

organic layer with brine, dry it over Na₂SO₄, and concentrate. Purify the ketone by column

chromatography.

2. Tertiary Alcohol Synthesis with Grignard/Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are highly reactive, hard nucleophiles.[17]

They react with acyl chlorides in a two-fold addition. The first equivalent performs a nucleophilic

acyl substitution to form an intermediate ketone. This ketone is then immediately attacked by a

second equivalent of the organometallic reagent in a nucleophilic addition reaction to yield a

tertiary alcohol upon acidic workup.[18]

Experimental Protocol: Synthesis of a Tertiary Alcohol[17][18]

Preparation: In a dry flask under argon, place a solution of 5-Bromo-2-methylbenzoyl
chloride (1.0 eq.) in anhydrous diethyl ether or THF.

Addition: Cool the solution to 0 °C or -78 °C and slowly add the Grignard or organolithium

reagent (at least 2.2 eq.) via syringe.

Reaction: Allow the reaction to stir and warm to room temperature over several hours.

Workup: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution or dilute

HCl at 0 °C.
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Purification: Extract the product with diethyl ether. Wash the combined organic layers with

water and brine, then dry over MgSO₄. After filtration and solvent removal, purify the tertiary

alcohol via column chromatography.

D. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While the acyl chloride is the most reactive site, the aryl bromide moiety can participate in C-C

bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling.[19][20] This reaction typically couples the aryl bromide with an organoboron

compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[21][22]

This dual reactivity allows for sequential functionalization, first at the acyl chloride and then at

the aryl bromide, making it a powerful tool for building molecular complexity.

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide

to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium

center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

[22]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of an Amide Derivative[19][23]
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Preparation: In a Schlenk flask, combine the 5-bromo-2-methylbenzamide derivative (1.0

eq.), the desired boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate

(K₂CO₃, 2.0-3.0 eq.).

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), typically 2-5 mol%.

Solvent and Degassing: Add a solvent system, such as a mixture of dimethoxyethane (DME)

and water. Degas the mixture thoroughly by bubbling argon through it for 10-15 minutes.

Reaction: Heat the reaction mixture to a temperature of 80-90 °C and stir for 4-16 hours,

monitoring by TLC or LC-MS.

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like

ethyl acetate.

Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify

the final biaryl product by column chromatography.

Part 3: Comparative Summary of Reactivity
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Nucleophile
Class

Reagent
Example

Key
Conditions

Product Notes

Amines
Primary/Seconda

ry Amine

Anhydrous DCM,

Base (Et₃N), 0

°C to RT

Amide

Highly efficient;

Schotten-

Baumann

conditions are

standard.[11][13]

Alcohols
Primary/Seconda

ry Alcohol

Anhydrous THF,

Base (Pyridine),

0 °C to RT

Ester

Base is crucial to

neutralize HCl

byproduct.[14]

Organometallics

(soft)

Lithium

Dialkylcuprate

Anhydrous

Ether/THF, -78

°C

Ketone

Reaction stops

cleanly at the

ketone stage.[18]

Organometallics

(hard)

Grignard/Organol

ithium

Anhydrous

Ether/THF, -78

°C to RT

Tertiary Alcohol

Two equivalents

of the reagent

add sequentially.

[17][18]

Organoborons Arylboronic Acid

Pd Catalyst (e.g.,

Pd(dppf)Cl₂),

Base (K₂CO₃),

Heat

Biaryl

Reacts at the C-

Br bond, typically

after the acyl

chloride has

been

functionalized.

[19]

Conclusion
5-Bromo-2-methylbenzoyl chloride is a strategically important reagent whose reactivity can

be precisely controlled to access a diverse range of chemical structures. The primary reaction

site, the acyl chloride, readily undergoes nucleophilic acyl substitution with amines, alcohols,

and select organometallic reagents to form amides, esters, and ketones, respectively. The

presence of the ortho-methyl group introduces steric considerations that must be managed,

while the para-bromo substituent enhances the electrophilicity of the carbonyl carbon.

Furthermore, the aryl bromide provides a secondary reactive site for powerful C-C bond-
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forming reactions like the Suzuki-Miyaura coupling. A thorough understanding of these

reactivity patterns empowers chemists to leverage 5-Bromo-2-methylbenzoyl chloride as a

cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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